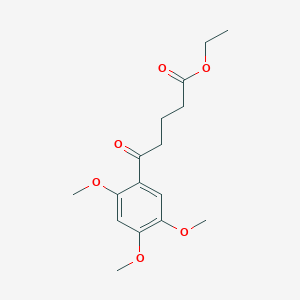

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate

Description

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate (CAS: Not explicitly provided; structurally related to compounds in ) is a keto ester featuring a pentanoate backbone substituted with a 2,4,5-trimethoxyphenyl group. Its molecular formula is C₁₆H₂₂O₆ (MW: 310.34 g/mol) . The compound is of interest in medicinal and synthetic chemistry due to the trimethoxyphenyl moiety, which is common in bioactive molecules (e.g., combretastatin analogues) .

Properties

IUPAC Name |

ethyl 5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-16(18)8-6-7-12(17)11-9-14(20-3)15(21-4)10-13(11)19-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJUNXCHRQLILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(2,4,5-trimethoxyphenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(2,4,5-trimethoxyphenyl)-5-hydroxyvalerate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.

Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic and optical properties.

Biological Studies: It is used in studies exploring its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism by which Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its ester and methoxy functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Number of Methoxy Groups

Ethyl 5-(2,5-Dimethoxyphenyl)-5-Oxovalerate (CAS: 898758-29-7):

Ethyl 5-(3,4,5-Trimethoxyphenyl)-5-Oxovalerate (CAS: 951887-67-5):

Replacement of Methoxy with Other Substituents

Ethyl 5-(2,4,5-Trimethylphenyl)-5-Oxovalerate (CAS: 951889-46-6):

- Ethyl 5-(4-Chloro-3-Methylphenyl)-5-Oxovalerate (CAS: 951890-15-6): Halogen (Cl) and methyl substituents. Formula: C₁₄H₁₇ClO₃ (MW: 268.74 g/mol).

Functional Group Modifications

Fluorinated Analogues

Ethyl 5-(3,5-Difluorophenyl)-5-Oxovalerate (CAS: 898752-37-9):

Ethyl 5-(4-Fluorophenyl)-5-Oxovalerate (CAS: 342636-36-6):

Heterocyclic Analogues

- Ethyl 2-Cyano-5-Oxo-5-(Thiophen-2-yl)-3-(3,4,5-Trimethoxyphenyl)Pentanoate: Incorporates a thiophene ring and cyano group. Formula: C₂₁H₂₃NO₆S (MW: 441.47 g/mol).

Physicochemical Properties

| Compound Name | CAS | Formula | MW (g/mol) | LogP | H-Bond Acceptors | Key Substituents |

|---|---|---|---|---|---|---|

| Ethyl 5-(2,4,5-Trimethoxyphenyl)-5-oxovalerate | - | C₁₆H₂₂O₆ | 310.34 | ~1.5 | 6 | 2,4,5-Trimethoxy |

| Ethyl 5-(3,4,5-Trimethoxyphenyl)-5-oxovalerate | 951887-67-5 | C₁₆H₂₂O₆ | 310.34 | ~1.5 | 6 | 3,4,5-Trimethoxy |

| Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate | 898758-29-7 | C₁₅H₂₀O₅ | 280.32 | 2.0 | 5 | 2,5-Dimethoxy |

| Ethyl 5-(2,4,5-Trimethylphenyl)-5-oxovalerate | 951889-46-6 | C₁₆H₂₂O₃ | 262.34 | ~3.5 | 3 | 2,4,5-Trimethyl |

| Ethyl 5-(3,5-Difluorophenyl)-5-oxovalerate | 898752-37-9 | C₁₃H₁₄F₂O₃ | 264.25 | ~2.2 | 3 | 3,5-Difluoro |

Implications of Structural Differences

Bioactivity : Trimethoxy derivatives (e.g., 2,4,5- vs. 3,4,5-) may exhibit varied binding affinities to tubulin or kinase targets due to substituent positioning .

Solubility : Dimethoxy and fluorinated analogues show higher lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Synthetic Utility: Chloro and cyano derivatives are more reactive in cross-coupling reactions, enabling diversification in drug discovery .

Biological Activity

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and an oxovalerate moiety. The presence of methoxy groups is significant as they can influence the compound's solubility and reactivity, which are crucial for biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds structurally related to this compound. For instance, various derivatives have shown promising results against Plasmodium falciparum, with some exhibiting an EC50 (half maximal effective concentration) of less than 10 nM against resistant strains .

Table 1: Antimalarial Activity of Related Compounds

| Compound Name | EC50 (nM) | Selectivity Index |

|---|---|---|

| Compound A | <10 | >10 |

| Compound B | <50 | >20 |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. It was found that while some derivatives exhibited potent antimalarial activity, they also displayed varying degrees of cytotoxicity against mammalian cell lines such as HepG2 and BJ cells. The selectivity index was calculated to assess the therapeutic window.

Table 2: Cytotoxicity Data

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.2 | HepG2 |

| Compound B | 0.8 | BJ |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with the metabolic pathways of Plasmodium species by inhibiting specific enzymes involved in their lifecycle. For example, structure-activity relationship studies suggest that modifications in the aromatic ring can significantly enhance antimalarial potency .

Case Studies

-

Case Study on Antiplasmodial Efficacy :

A study evaluated a series of compounds related to this compound for their efficacy against multiple strains of P. falciparum. The results indicated that certain modifications led to improved efficacy and reduced cytotoxicity compared to traditional antimalarial agents . -

Clinical Implications :

Ongoing research aims to explore the clinical implications of these findings. The potential for developing this compound as a lead compound in antimalarial drug development remains a focus due to its favorable pharmacological profile observed in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.